![molecular formula C25H34OSi B14243025 5-Hexen-2-one, 5-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-3,4-dimethyl- CAS No. 383366-04-9](/img/structure/B14243025.png)
5-Hexen-2-one, 5-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-3,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexen-2-one, 5-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-3,4-dimethyl- is a complex organic compound with a unique structure that includes a hexenone backbone and a silyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexen-2-one, 5-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-3,4-dimethyl- typically involves multiple steps. One common method involves the reaction of 5-Hexen-2-one with a silylating agent such as tert-butyldiphenylsilyl chloride in the presence of a base like imidazole. The reaction is usually carried out in an anhydrous solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hexen-2-one, 5-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-3,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
5-Hexen-2-one, 5-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-3,4-dimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Hexen-2-one, 5-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-3,4-dimethyl- involves its interaction with various molecular targets. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The hexenone backbone can interact with enzymes and other biological molecules, influencing metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hexen-2-one: A simpler analog without the silyl group.
5-Methyl-5-hexen-2-one: Similar structure but with a methyl group instead of the silyl group.
Allylacetone: Another related compound with a different functional group arrangement.
Uniqueness
The presence of the silyl group in 5-Hexen-2-one, 5-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-3,4-dimethyl- makes it unique compared to its analogs. This group enhances the compound’s stability and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
383366-04-9 |
|---|---|
Molekularformel |
C25H34OSi |
Molekulargewicht |
378.6 g/mol |
IUPAC-Name |
5-[[tert-butyl(diphenyl)silyl]methyl]-3,4-dimethylhex-5-en-2-one |
InChI |
InChI=1S/C25H34OSi/c1-19(20(2)21(3)22(4)26)18-27(25(5,6)7,23-14-10-8-11-15-23)24-16-12-9-13-17-24/h8-17,20-21H,1,18H2,2-7H3 |
InChI-Schlüssel |
IZPLKPYFUGXHJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)C(=C)C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


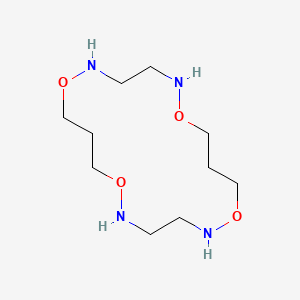
![1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)-](/img/structure/B14242957.png)
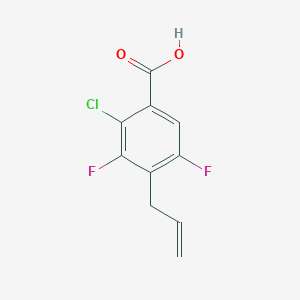
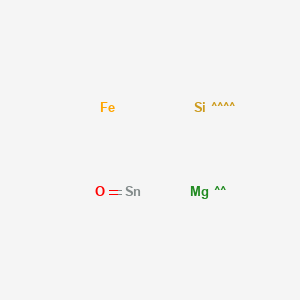
![Propan-2-yl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate](/img/structure/B14242967.png)
![1h-Pyrrolo[2,1-c][1,4]oxazocine](/img/structure/B14242974.png)
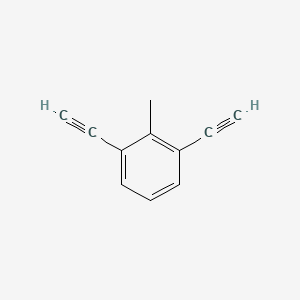
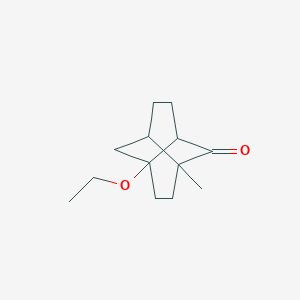
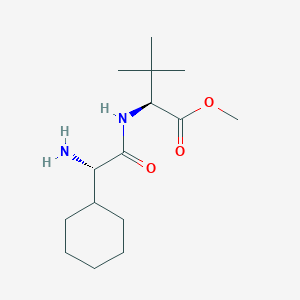

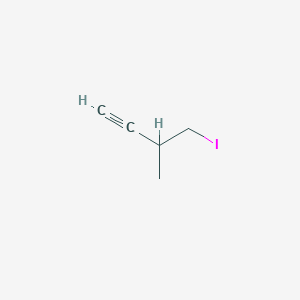
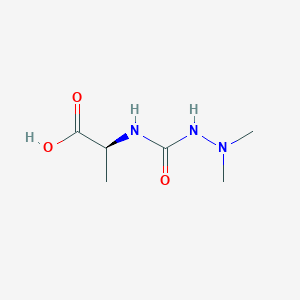
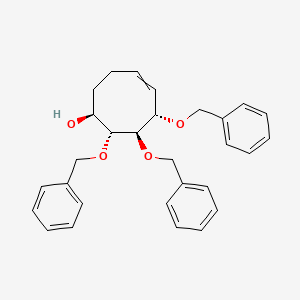
![N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine](/img/structure/B14243020.png)
